3,5-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H27N3O5S and its molecular weight is 433.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Routes and Chemical Modifications
- Pummerer-Type Cyclization Enhancements: The synthesis of tetrahydroisoquinoline and benzazepine derivatives via Pummerer-type cyclization demonstrates the utility of boron trifluoride diethyl etherate in enhancing cyclization yields. These findings may provide insights into the synthesis or modification of similar compounds, including 3,5-dimethoxy derivatives (Saitoh et al., 2001).
Biological Activities and Applications
- Anticancer and Anti-inflammatory Properties: Novel pyrazolopyrimidines derivatives were evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting the potential of similar structural derivatives in targeting cancer and inflammation (Rahmouni et al., 2016).
- Antimalarial and COVID-19 Applications: Some sulfonamide derivatives were investigated for their antimalarial activity and potential use as COVID-19 drugs through computational calculations and molecular docking studies, indicating the versatility of such compounds in addressing various diseases (Fahim & Ismael, 2021).
- VEGFR-2 Inhibition for Cancer Treatment: Sulfonamide derivatives carrying a 3,4-dimethoxyphenyl moiety were synthesized and identified as VEGFR-2 inhibitors, suggesting their potential in cancer therapy through the targeting of specific growth factor receptors (Ghorab et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in learning and memory, in the brain .
Mode of Action
Similar compounds have been shown to inhibit ache by competitive and non-competitive inhibition . This means that the compound can bind to the active site of the enzyme, preventing acetylcholine from binding, and it can also bind to an allosteric site, changing the shape of the enzyme and reducing its activity .
Biochemical Pathways
By inhibiting ache, the compound could potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . This could affect various cognitive functions, as acetylcholine is involved in learning and memory .
Result of Action
If it acts similarly to related compounds, it could potentially enhance cognitive function by increasing cholinergic neurotransmission .
Biochemical Analysis
Biochemical Properties
It’s possible that it may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified .
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is no available data on how the effects of 3,5-dimethoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide vary with different dosages in animal models .
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-28-19-14-17(15-20(16-19)29-2)21(25)22-8-13-30(26,27)24-11-9-23(10-12-24)18-6-4-3-5-7-18/h3-7,14-16H,8-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQASMCHQFJERA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.